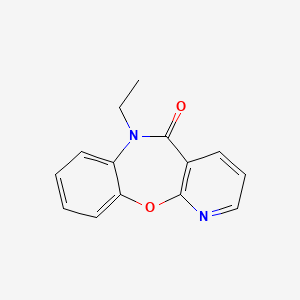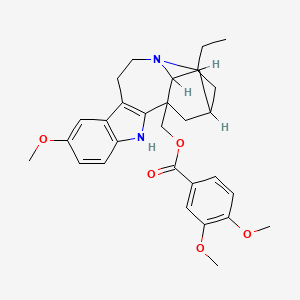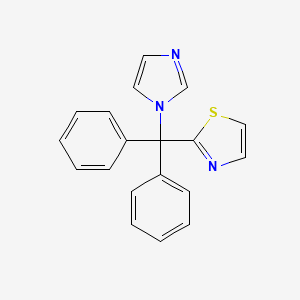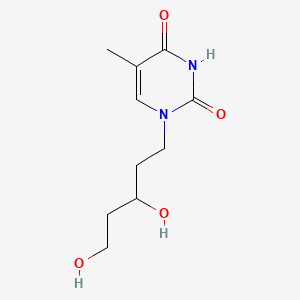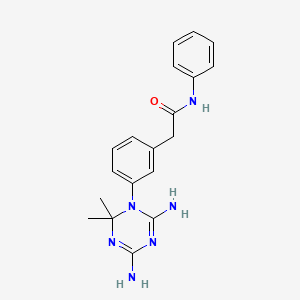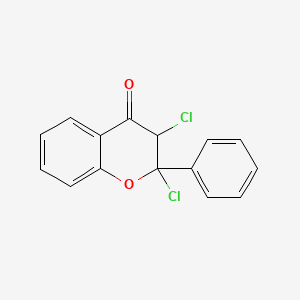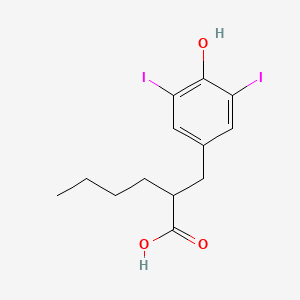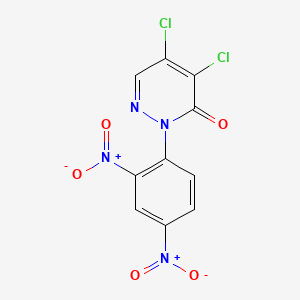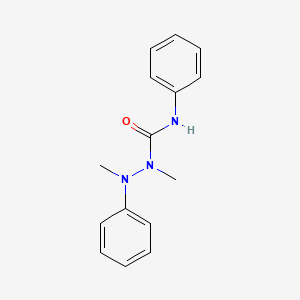
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide is an organic compound with the molecular formula C15H17N3O. It is a member of the hydrazinecarboxamide family, characterized by the presence of both hydrazine and carboxamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide typically involves the reaction of dimethylhydrazine with diphenylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrazine-related enzymes.
Medicine: Explored for its potential therapeutic applications, including its role as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, which is of particular interest in the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: Known for its use as a rocket fuel, it has a different structural arrangement and applications compared to 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide.
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes, it shares the hydrazine functional group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to its combination of dimethyl and diphenyl groups attached to the hydrazinecarboxamide core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6311-40-6 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-methyl-1-(N-methylanilino)-3-phenylurea |
InChI |
InChI=1S/C15H17N3O/c1-17(14-11-7-4-8-12-14)18(2)15(19)16-13-9-5-3-6-10-13/h3-12H,1-2H3,(H,16,19) |
InChI Key |
IKUOXMKRYMSSAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
